molecular formula C21H32O2 B3026392 1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl- CAS No. 79473-25-9

1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl-

Cat. No.: B3026392
CAS No.: 79473-25-9
M. Wt: 316.5 g/mol
InChI Key: UFMJCOLGRWKUKO-UTOQUPLUSA-N
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Description

1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl- is an organic compound that belongs to the class of resorcinols It is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a pentadecadienyl chain at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl- typically involves the following steps:

    Starting Materials: The synthesis begins with 1,3-benzenediol (resorcinol) and a suitable pentadecadienyl precursor.

    Coupling Reaction: The pentadecadienyl chain is introduced to the benzene ring through a coupling reaction, often facilitated by a catalyst such as palladium or nickel.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl- may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The double bonds in the pentadecadienyl chain can be reduced to single bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon is commonly used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated resorcinols and other substituted derivatives.

Scientific Research Applications

1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin disorders and infections.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzenediol, 5-(8Z,11Z)-8,11,14-pentadecatrienyl-: Similar structure but with an additional double bond in the pentadecadienyl chain.

    1,3-Benzenediol, 5-(8Z,11Z)-8,11-nonadecadienyl-: Similar structure but with a longer alkyl chain.

Uniqueness

1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl- is unique due to its specific chain length and degree of unsaturation, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-[(8Z,11Z)-pentadeca-8,11-dienyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-16-20(22)18-21(23)17-19/h4-5,7-8,16-18,22-23H,2-3,6,9-15H2,1H3/b5-4-,8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMJCOLGRWKUKO-UTOQUPLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCC=CCCCCCCCC1=CC(=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\C/C=C\CCCCCCCC1=CC(=CC(=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872872
Record name 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-(8,11-Pentadecadienyl)-1,3-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038534
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

79473-25-9
Record name 5-(8Z,11Z)-8,11-Pentadecadien-1-yl-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79473-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(8Z,11Z)-Pentadeca-8,11-dien-1-yl]benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(8,11-Pentadecadienyl)-1,3-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038534
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

55 - 55.5 °C
Record name 5-(8,11-Pentadecadienyl)-1,3-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038534
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzenediol, 5-(8Z,11Z)-8,11-pentadecadienyl-
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Reactant of Route 5
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Reactant of Route 6
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